molecular formula C23H23N5O4 B2386033 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide CAS No. 1021031-21-9

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide

Cat. No. B2386033
CAS RN: 1021031-21-9
M. Wt: 433.468
InChI Key: UOYWPCLNJRJGSE-UHFFFAOYSA-N
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Description

“N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve electrophilic (F+k) and nucleophilic (F−k) FF values, condensed to the particular k atoms of molecules, assessed by means of the single point frontier molecular orbital (FMO) approach, applying the LUMO and the HOMO eigenvectors, respectively, and the matrix of the overlap integrals .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, some bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10−4 to 10−6 cm2 V−1 s−1 .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide is related to a class of chemicals that have seen extensive research due to their potential in various scientific applications. Research on similar compounds has led to the discovery of novel synthetic pathways and the exploration of chemical transformations that could be relevant for the development of pharmaceuticals and materials. For instance, Dmitry N. Kozhevnikov et al. (2005) discovered transformations of 1,2,4-triazine to pyridazine, highlighting a method for forming triazolo[4,3-b]pyridazines under certain conditions, which may be applicable to the synthesis of compounds with similar structures (Dmitry N. Kozhevnikov et al., 2005).

Biological Activities and Pharmacological Potential

Compounds within this chemical family have demonstrated a range of biological activities, suggesting potential pharmacological applications. For example, research by M. Ilić et al. (2011) on triazolo[4,3-b]pyridazin-6-yloxy derivatives showed inhibition of endothelial and tumor cell proliferation, indicating potential antiproliferative properties that could be explored in cancer research (M. Ilić et al., 2011). Additionally, A. H. Shamroukh and Mohamed A. Ali (2008) identified antiviral activity against hepatitis-A virus in triazolo[4,3-b]pyridazine derivatives, suggesting potential applications in antiviral drug development (A. H. Shamroukh & Mohamed. A. Ali, 2008).

Anti-inflammatory and Antimicrobial Properties

The broader family of triazolo[4,3-b]pyridazines has also been explored for anti-inflammatory and antimicrobial properties. For instance, the synthesis and evaluation of new 6-amino-triazolo[3,4-b][1,3,4]thiadiazines for antibacterial activity reveal the potential of these compounds in addressing microbial infections, highlighting the versatility of the chemical framework in developing new therapeutics (G. Almajan et al., 2010).

Safety and Hazards

The safety of similar compounds has been evaluated on MRC-5 as a normal cell line . All of the energetic salts are insensitive to both impact and friction stimuli, with impact sensitivity over 15 J and friction sensitivity up to 360 N .

Future Directions

A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed . This developed method is convenient and transition metal-free .

properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-30-18-9-8-17(15-19(18)31-2)23-26-25-20-10-11-22(27-28(20)23)32-13-12-24-21(29)14-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWPCLNJRJGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide

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